4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of similar compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the introduction of TFMP groups within the structures of other molecules .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Antiviral Applications
- Compounds similar to 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline, such as N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, have been synthesized and tested for their antiviral properties, particularly against Respiratory Syncytial Virus (RSV). The study found that these compounds showed antiviral activity at micromolar concentrations. Notably, the presence of a trifluoromethyl group in certain positions was observed to decrease antiviral activity and increase cytotoxicity, highlighting the importance of molecular structure in medicinal chemistry (Fioravanti et al., 2015).
Structural and Electronic Analysis
- Studies involving s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, akin to the structure of this compound, have been carried out to understand their molecular structure using X-ray crystallography, Hirshfeld, and DFT calculations. This research is vital for understanding the molecular interactions and electronic properties, which are crucial for the compound's reactivity and potential applications in various fields such as material sciences and pharmacology (Shawish et al., 2021).
Antimicrobial and Anticancer Properties
- Certain derivatives of 1,3-thiazol-4-yl aniline, which share a structural resemblance with this compound, have been synthesized and evaluated for their antimicrobial activities. The synthesized compounds were tested for antibacterial and antifungal activities, and the physical properties, such as melting point and spectral data (IR and NMR), were analyzed to confirm the compound's structure (Patel et al., 2013).
Photophysical Properties
- Studies have been conducted on compounds structurally similar to this compound to understand their photophysical properties, particularly focusing on luminescence. For example, research on tetradentate bis-cyclometalated platinum complexes involving aniline derivatives has contributed significantly to the understanding of emission properties, electronic structures, and potential applications in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[2-[5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4S/c14-13(15,16)11-5-6-18-20(11)12-19-10(7-21-12)8-1-3-9(17)4-2-8/h1-7H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYXHXOGGLBZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N3C(=CC=N3)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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